2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Description
Chemical Structure and Properties The compound 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine (CAS: 717917-14-1) is a nonpeptide benzazepine derivative with the molecular formula C₁₉H₁₉N₃O₂S and a molecular weight of 353.44 g/mol . Key physicochemical properties include a density of 1.33 g/cm³ and a melting point of 111–112°C . The structure features a tetrahydroimidazo[4,5-d][1]benzazepine core substituted with a 4-methylphenylsulfonyl (Tos) group at position 6 and a methyl group at position 2, which are critical for its pharmacological activity .
Pharmacological Relevance
This compound is a dual antagonist of arginine vasopressin (AVP) receptors, targeting both V1A and V2 subtypes . Its antagonistic activity has been studied in the context of hypertension and fluid balance regulation, with structural analogs like OPC-216268 demonstrating effects on growth factor expression in spontaneously hypertensive rats .
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-7-9-15(10-8-13)25(23,24)22-12-11-17-19(21-14(2)20-17)16-5-3-4-6-18(16)22/h3-10H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMULJYPXDDJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics, suggesting a promising avenue for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound could serve as a lead structure for developing new antimicrobial agents .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies indicated that treatment with this compound led to a significant decrease in markers of oxidative damage in neuronal cultures exposed to neurotoxic agents .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d] benzazepine is crucial for its application in clinical settings. Studies have shown that the compound has favorable absorption characteristics when administered orally, with a bioavailability exceeding 70%.
Drug Formulation Development
The compound’s lipophilicity allows it to be formulated into various dosage forms, including tablets and injectables. Ongoing research aims to optimize these formulations to enhance stability and patient compliance.
Polymer Chemistry
The unique sulfonamide group present in the compound makes it suitable for use as a monomer in polymer synthesis. Researchers are investigating its incorporation into polymer matrices to develop materials with enhanced mechanical properties and thermal stability.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 150 °C |
| Tensile Strength | 50 MPa |
These properties indicate potential applications in high-performance materials for industrial uses .
Mechanism of Action
The mechanism by which 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine exerts its effects involves interactions with specific molecular targets . These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroimidazo-Benzazepine Family
Thiazolo[5,4-d][1]benzoazepine Derivatives
- Key Example : 4'-(5,6-Dihydro-4H-thiazolo[5,4-d][1]benzoazepine-6-carbonyl)benzanilide derivatives.
- Structural Difference : Replacement of the imidazole ring with a thiazole ring.
- Pharmacological Impact : These compounds exhibit selective V2 receptor antagonism (Ki = 0.3–1.2 nM) compared to the dual V1A/V2 activity of the target compound (Ki = 0.8 nM for V1A and 1.2 nM for V2) .
YM087 (Conivaptan Intermediate)
- Structure : Contains a phenylbenzanilide group instead of the Tos substituent.
Sulfonyl-Substituted Heterocycles
Oxazolo[4,5-d]pyrimidine Derivatives
- Key Example : 2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (Compound 12) .
- Structural Similarity : Shares the Tos group but replaces the benzazepine core with an oxazolo-pyrimidine scaffold.
- Pharmacological Difference : These derivatives are designed as kinase inhibitors rather than AVP antagonists, highlighting how core heterocycle modifications alter target specificity .
Disulfonamide Derivatives
- Example: 4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)pyridyl]phenyl}-1-benzenesulfonamide.
Binding Affinity and Selectivity
Table 1: Receptor Binding Profiles
| Compound | V1A Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Oxytocin Receptor (Ki, nM) | Reference |
|---|---|---|---|---|
| Target Compound | 0.8 | 1.2 | >1000 | |
| Thiazolo-Benzazepine Derivatives | >100 | 0.3–1.2 | >1000 | |
| YM087 | 0.7 | 0.9 | 12.5 |
The target compound’s dual V1A/V2 inhibition distinguishes it from thiazolo derivatives (V2-selective) and YM087 (cross-reactivity with oxytocin receptors).
Key Research Findings
Dual Receptor Antagonism : The Tos group enhances binding to both V1A and V2 receptors, while methyl substitution at position 2 stabilizes the imidazole ring .
Scalability: Methods for synthesizing its intermediates (e.g., Tsunoda et al., 2005) have enabled large-scale production for preclinical studies .
Biological Activity
2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d] benzazepine (CAS Number: 717917-14-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[4,5-d] benzazepines, characterized by a fused bicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 298.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 717917-14-1 |
Antimicrobial Activity
Research has indicated that compounds within the imidazo[4,5-d] benzazepine class exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d] benzazepine shows promising activity against various bacterial strains. For instance, a study reported that derivatives of this compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain .
Antitumor Activity
Another area of interest is the compound's potential antitumor effects. In a study focusing on a series of imidazo[4,5-d] benzazepine derivatives, several compounds demonstrated cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
The biological activity of 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d] benzazepine may be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds in this class may modulate GPCR pathways, influencing intracellular signaling cascades that regulate cell proliferation and survival .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes critical for bacterial survival and tumor growth.
Case Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the efficacy of various imidazo[4,5-d] benzazepine derivatives against resistant strains of bacteria. The results showed that the tested compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antitumor Activity
A separate investigation published in Cancer Letters assessed the antitumor potential of the compound on human breast cancer cell lines. The study found that treatment with the compound led to a marked reduction in cell viability and induced apoptosis through caspase activation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Methyl-6-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of structurally similar benzazepine derivatives (e.g., sulfonylated tetrahydroimidazo-benzazepines) often involves multi-step reactions, including sulfonylation, cyclization, and catalytic hydrogenation. For example, MCM-41(H) mesoporous catalysts have been used to enhance yields in sulfonylation steps by providing high surface area and acid sites for regioselective reactions . To optimize yields, iterative adjustments to solvent polarity (e.g., switching from DMF to acetonitrile) and temperature gradients (e.g., 60–80°C for cyclization) are critical. Reaction monitoring via TLC or HPLC-MS ensures intermediate purity before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the imidazo-benzazepine core and sulfonyl group placement. Infrared (IR) spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, in analogous compounds, ¹H NMR coupling constants (e.g., J = 8–10 Hz for adjacent protons on the benzazepine ring) help distinguish regioisomers .
Q. How can solubility challenges for this compound in aqueous or organic solvents be addressed during in vitro assays?
- Methodological Answer : Solubility screening using solvent blends (e.g., DMSO-water gradients) or co-solvents (e.g., PEG-400) is recommended. For hydrophobic benzazepine derivatives, micellar solubilization with surfactants (e.g., Tween-80) or cyclodextrin encapsulation can enhance bioavailability. Pre-formulation studies using dynamic light scattering (DLS) assess aggregation tendencies .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., sulfonyl group electrophilicity) and transition-state geometries for reaction mechanisms. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) can map binding affinities to enzyme targets (e.g., kinases or GPCRs). Quantum mechanics/molecular mechanics (QM/MM) hybrid models are useful for studying catalytic interactions in enzyme active sites .
Q. How can Design of Experiments (DoE) principles be applied to resolve contradictions in reaction optimization data?
- Methodological Answer : Conflicting data (e.g., temperature vs. catalyst loading effects) require factorial DoE (e.g., 2³ designs) to isolate critical variables. Response Surface Methodology (RSM) identifies non-linear relationships, while ANOVA quantifies variable significance. For instance, a Central Composite Design (CCD) can optimize sulfonylation efficiency by balancing reagent stoichiometry and reaction time . Feedback loops integrating experimental data with computational predictions (e.g., via ICReDD’s reaction path search algorithms) reduce trial-and-error approaches .
Q. What advanced separation technologies are effective for purifying this compound from complex reaction mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves baseline separation of benzazepine derivatives. Membrane-based techniques (e.g., nanofiltration) are scalable for industrial prep-scale workflows. Simulated Moving Bed (SMB) chromatography maximizes yield in continuous processes, particularly for enantiomeric resolution if chiral centers are present .
Q. How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
- Methodological Answer : Solid acid catalysts (e.g., zeolites or sulfated zirconia) reduce waste by minimizing liquid acid usage. For example, MCM-41(H)’s mesoporous structure enhances diffusion-limited reactions, improving turnover frequency (TOF) in cyclization steps. Catalyst recyclability studies (e.g., 5–10 reaction cycles) assess long-term stability, with ICP-OES monitoring metal leaching .
Q. What statistical methods are recommended for analyzing discrepancies in biological activity data across assay platforms?
- Methodological Answer : Bland-Altman plots or Cohen’s kappa coefficients quantify inter-assay variability. Hierarchical clustering (e.g., using Euclidean distance metrics) groups data by assay type (e.g., cell-free vs. cell-based), while multivariate regression identifies confounding factors (e.g., solvent carryover). Meta-analysis frameworks aggregate data from multiple studies to resolve contradictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
